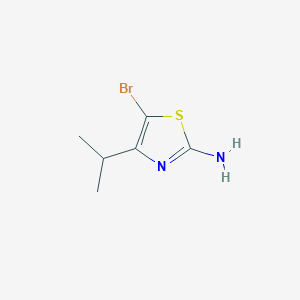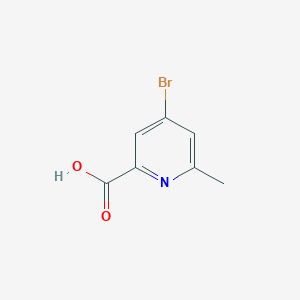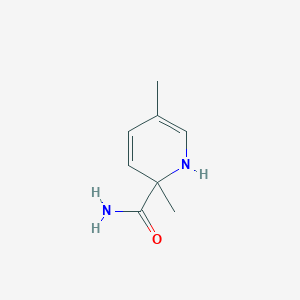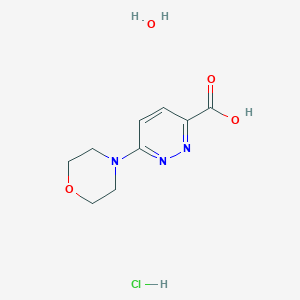
2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione
Overview
Description
2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione is a complex organic compound that features a bromophenyl group, a hydroxy-methylcyclobutyl group, and an isoindoline-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione typically involves multiple steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Formation of the isoindoline-dione structure: This can be synthesized through condensation reactions involving phthalic anhydride and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, OsO4, KMnO4
Reduction: Pd/C, hydrogen gas
Substitution: NaN3, KCN
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of phenyl derivatives
Substitution: Formation of azides, nitriles, or other substituted derivatives
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 2-((1R,3R)-1-(4-chlorophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione
- 2-((1R,3R)-1-(4-fluorophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione
- 2-((1R,3R)-1-(4-methylphenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione
Uniqueness
The presence of the bromine atom in 2-((1R,3R)-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl)isoindoline-1,3-dione may confer unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
2-[1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-18(24)10-19(11-18,12-6-8-13(20)9-7-12)21-16(22)14-4-2-3-5-15(14)17(21)23/h2-9,24H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWWBZGDWWONMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















